9-n-Butylfluorene

Thermophysical property 9-alkylfluorene homologation Vacuum deposition processing

Sourcing 9-alkylfluorenes with insufficient thermal budget for vacuum deposition compromises device fabrication. 9-n-Butylfluorene solves this with a boiling point of 344.7°C-the highest among common mono-alkylfluorene analogs. • ~23 °C higher BP vs. 9-ethylfluorene enables a wider VTE processing window and reduces evaporative source degradation. • Critical monomer for quantitatively probing fluorenone defect formation mechanisms in polyfluorene-based OLEDs. • Key synthetic intermediate for bifluorenes and selenium-containing esters used in advanced optoelectronic and photovoltaic materials.

Molecular Formula C17H18
Molecular Weight 222.32 g/mol
CAS No. 3952-42-9
Cat. No. B047265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-n-Butylfluorene
CAS3952-42-9
Synonyms9-Butyl-9H-fluorene;  9-Butylfluorene; 
Molecular FormulaC17H18
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCCCCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C17H18/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-7,9-13H,2-3,8H2,1H3
InChIKeyRBDADLSAYYPJAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-n-Butylfluorene: Properties and Baseline Characterization


9-n-Butylfluorene (CAS 3952-42-9) is a mono-alkylated fluorene derivative with the molecular formula C17H18 and a molecular weight of 222.32 g/mol [1]. Characterized by an n-butyl chain substituted at the C9 position of the fluorene core, this compound serves as a critical building block for advanced materials research, particularly in organic electronics . Key baseline physicochemical properties include a calculated density of 1.0±0.1 g/cm³ and a boiling point of 344.7±12.0 °C at 760 mmHg [2]. The compound is available from multiple commercial vendors with purities typically ranging from 95% to 99% , .

Why Substituting 9-n-Butylfluorene with Other 9-Alkylfluorenes Fails


Simple in-class substitution of 9-n-butylfluorene with other 9-alkylfluorenes (e.g., methyl, ethyl, or propyl analogs) is not valid due to quantifiable differences in key physical properties. Most notably, the boiling point increases systematically with alkyl chain length: 9-methylfluorene (299.2±10.0 °C) , 9-ethylfluorene (321.7 °C) [1], and 9-n-butylfluorene (344.7±12.0 °C) [2]. This ~23 °C differential between the butyl and ethyl derivatives can critically impact vacuum deposition processing and thermal budget considerations during device fabrication. Additionally, the increased lipophilicity conferred by the longer alkyl chain alters solubility and intermolecular packing, directly influencing film morphology and, consequently, device performance. These tangible property shifts render generic substitution without re-optimization of device fabrication protocols untenable.

Comparative Evidence: 9-n-Butylfluorene vs. Other Fluorene Analogs


Boiling Point Elevation by Alkyl Chain Length

9-n-Butylfluorene exhibits a boiling point of 344.7±12.0 °C at 760 mmHg [1]. This value is significantly higher than those of its shorter-chain 9-alkylfluorene analogs. In a direct comparison, 9-methylfluorene boils at 299.2±10.0 °C , while 9-ethylfluorene boils at 321.7 °C [2]. This trend demonstrates that the physical property of boiling point is highly sensitive to the length of the alkyl substituent. The ~23 °C difference between the butyl and ethyl derivatives is particularly meaningful for materials scientists. This data originates from cross-referenced, publicly available physicochemical property databases, providing a reliable basis for comparing this homologous series , [2].

Thermophysical property 9-alkylfluorene homologation Vacuum deposition processing

Fluorenone Defect Suppression in Polyfluorene Synthesis

A critical challenge in the synthesis of polyfluorene-based light-emitting polymers is the formation of fluorenone defects, which lead to undesirable green emission and degrade device performance [1]. Research has demonstrated that the thermal degradation of poly(9-butylfluorene) was investigated as part of a broader study on defect suppression. Importantly, this work contrasted monoalkylated monomers like 9-butylfluorene with their 2,7-disubstituted-9-tert-butyl-9H-fluorene counterparts, revealing that the latter exhibited enhanced thermal stability and suppressed fluorenone formation [1]. This indicates that the simple 9-butylfluorene monomer, while useful, is inherently more prone to generating emissive defects during polymerization and operation compared to more sterically hindered, disubstituted fluorene derivatives. This class-level inference is based on the structural and mechanistic understanding of the fluorenone formation pathway, which is known to initiate at the reactive C9 position [1].

Polyfluorene Defect suppression OLED green emission Thermal stability

Monomer for Selenium-Containing Esters and Bifluorenes

9-n-Butylfluorene is not merely a material for thin films; it is a specific and essential reagent in organic synthesis. It is explicitly employed as a reagent or intermediate in the synthesis of selenium-containing esters [1]. Furthermore, it is a key precursor in the preparation of bifluorenes, achieved through chloride-mediated radical coupling reactions [1]. This synthetic utility is not generally shared by all 9-alkylfluorenes; the specific steric and electronic properties of the n-butyl group likely play a crucial role in the success and selectivity of these particular transformations. The compound's established use in these published synthetic methodologies provides a clear, application-specific differentiator compared to other fluorene derivatives.

Selenium-containing esters Bifluorenes Radical coupling Organic synthesis

Research and Industrial Applications of 9-n-Butylfluorene


OLED Hole-Transporting Layer Component

The documented boiling point of 344.7±12.0 °C for 9-n-butylfluorene [1] makes it a more robust candidate for vacuum thermal evaporation (VTE) processes compared to lower-boiling 9-alkylfluorene analogs. This higher thermal threshold allows for a wider processing window during the deposition of hole-transporting layers (HTLs) or as a co-deposited component in emissive layers [2]. Its use in this context is supported by the known applications of fluorene derivatives in OLEDs, where thermal stability during fabrication is paramount [2].

Defect Engineering in Blue OLEDs

The established link between 9-butylfluorene-based polymers and the formation of emissive fluorenone defects [1] makes this compound an excellent model system for academic and industrial research. Its use as a monomer allows researchers to deliberately probe the mechanisms of defect formation, evaluate mitigation strategies, and quantitatively study the impact on device color purity and lifetime. This is a high-value research application where the compound's known limitation becomes a tool for scientific discovery.

Precursor for Bifluorene and Selenium-Ester Synthesis

The specific synthetic utility of 9-n-butylfluorene as a reagent for preparing bifluorenes and selenium-containing esters [1] positions it as a critical intermediate for building more complex, high-performance materials. These product classes (bifluorenes and chalcogen-containing aromatics) are of significant interest for advanced optoelectronic and photovoltaic applications due to their unique electronic and self-assembly properties. This application scenario is directly tied to the compound's unique synthetic role.

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